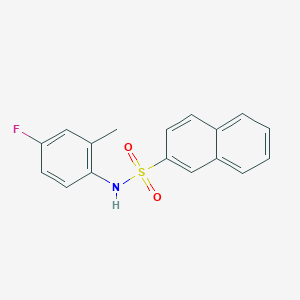![molecular formula C13H16N2O3S B10979347 5-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10979347.png)
5-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID is a complex organic compound featuring a thienyl group, a cyano group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a thienyl derivative with a cyano group, followed by the introduction of an amino group and subsequent oxidation to form the carboxylic acid. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: The thienyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under specific conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thienyl groups, such as 2-aminothiophene or 3-cyanothiophene.
Cyano Compounds: Molecules like 3-cyanopyridine or 4-cyanobenzoic acid.
Carboxylic Acids: Similar compounds include 5-oxopentanoic acid or 4-ethyl-5-methyl-2-thiophenecarboxylic acid.
Uniqueness
What sets 5-[(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a cyano group and a thienyl group in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16N2O3S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
5-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N2O3S/c1-3-9-8(2)19-13(10(9)7-14)15-11(16)5-4-6-12(17)18/h3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
IGAZWUSTMTTZGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10979266.png)
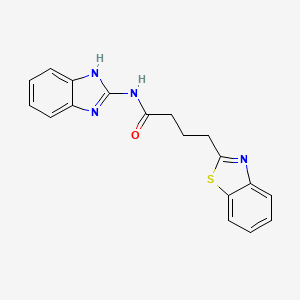
![(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B10979284.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B10979291.png)
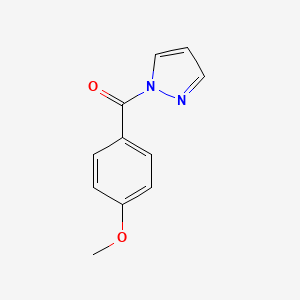

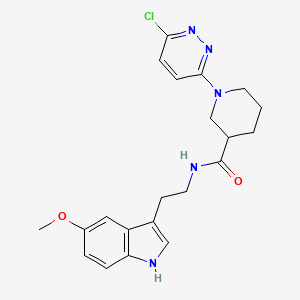
![N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B10979312.png)
![N-(3-{[2-(2-methylpropyl)-1H-benzimidazol-6-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10979327.png)
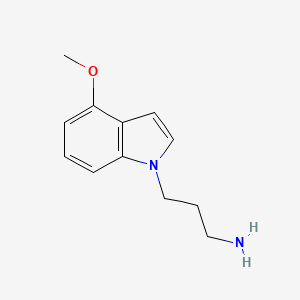
![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10979336.png)
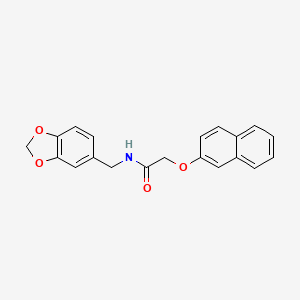
![N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10979345.png)
